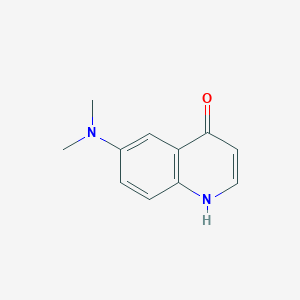

6-(Dimethylamino)quinolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

6-(dimethylamino)-1H-quinolin-4-one |

InChI |

InChI=1S/C11H12N2O/c1-13(2)8-3-4-10-9(7-8)11(14)5-6-12-10/h3-7H,1-2H3,(H,12,14) |

InChI Key |

HFQAGLMNNSVOPN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Dimethylamino Quinolin 4 Ol and Analogues

Classical Approaches to 4-Hydroxyquinoline (B1666331) Synthesis

The formation of the 4-hydroxyquinoline ring system, which exists in tautomeric equilibrium with the 4-quinolone form, has been extensively studied for over a century. Several classical methods have emerged as robust and versatile strategies for constructing this key heterocyclic motif.

Gould-Jacobs Reaction Principles

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from aniline (B41778) derivatives. wikipedia.org The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate. This initial step forms an anilinomethylenemalonate intermediate. wikipedia.orgwikiwand.com The subsequent key step is a thermal cyclization (benzannulation), which proceeds through a 6-electron process to form the quinoline (B57606) ring. wikipedia.org This cyclization usually requires high temperatures, often achieved using high-boiling point solvents like diphenyl ether. d-nb.info The resulting product is a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.org To obtain the final 4-hydroxyquinoline, the ester is saponified to the corresponding carboxylic acid, followed by decarboxylation, which is also typically induced by heat. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position relative to the amino group. wikipedia.org

Table 1: Key Stages of the Gould-Jacobs Reaction

| Stage | Description | Key Reagents/Conditions |

|---|---|---|

| Condensation | Reaction of an aniline with an alkoxymethylenemalonic ester. | Diethyl ethoxymethylenemalonate, Heat |

| Cyclization | Thermal intramolecular ring closure of the anilinomethylenemalonate. | High temperature (e.g., >250 °C), High-boiling solvent (e.g., Diphenyl ether) |

| Saponification | Hydrolysis of the C3-ester group to a carboxylic acid. | Base (e.g., Sodium hydroxide) |

| Decarboxylation | Removal of the C3-carboxylic acid group. | Heat |

Conrad-Limpach-Knorr Synthesis Variants

The Conrad-Limpach-Knorr synthesis provides another classical route to 4-hydroxyquinolines (quinol-4-ones). wikipedia.orgrsc.org This method involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction conditions significantly influence the outcome. Under kinetic control, typically at lower temperatures (around room temperature), the reaction favors the formation of a β-arylaminoacrylate (a Schiff base enamine), which upon heating to high temperatures (approx. 250 °C), undergoes cyclization to yield a 4-hydroxyquinoline. wikipedia.orggoogle.com This pathway is known as the Conrad-Limpach synthesis. wikipedia.org

Conversely, under thermodynamic control, often at higher initial temperatures (above 100 °C) and sometimes with an acid catalyst, the reaction can proceed through the formation of a β-ketoanilide intermediate. google.com Subsequent cyclization of this anilide leads to the formation of a 2-hydroxyquinoline (B72897) (quinol-2-one), a pathway known as the Knorr quinoline synthesis. The choice of solvent is crucial for achieving high yields in the Conrad-Limpach cyclization step, with inert, high-boiling solvents like mineral oil or diphenyl ether often being employed. wikipedia.orgnih.gov

Niementowski Reaction Strategies

The Niementowski reaction is the synthesis of γ-hydroxyquinoline derivatives through the thermal condensation of anthranilic acids with ketones or aldehydes. smolecule.com The reaction typically requires heating the reactants, sometimes to temperatures between 120-200 °C. smolecule.com The mechanism is believed to proceed via the formation of a Schiff base, followed by an intramolecular condensation to form the quinoline ring. smolecule.com Due to the high temperatures often required, the popularity of this method has been somewhat limited. smolecule.com However, variations have been developed to make the reaction more practical, such as the use of mediating agents like phosphorus oxychloride or carrying out the reaction in the presence of polyphosphoric acid. smolecule.com A modification developed by Snieckus involves the use of anthranilamides and a strong base like lithium diisopropylamide (LDA) for the cyclization step.

Friedländer Condensation Applications

The Friedländer synthesis is a general and straightforward method for preparing quinolines by the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing a reactive α-methylene group (i.e., a -CH2- group adjacent to a carbonyl). rsc.orgrsc.org The reaction can be catalyzed by acids, bases, or simply by heating the mixture of reactants. rsc.org While the classic Friedländer synthesis does not directly produce 4-hydroxyquinolines, it is conceptually related to other quinoline syntheses. The Niementowski and Pfitzinger reactions can be considered extensions of the Friedländer synthesis, where the starting materials are anthranilic acid and isatic acid, respectively, leading to 4-hydroxyquinolines and quinoline-4-carboxylic acids. rsc.org

Targeted Synthesis of 6-(Dimethylamino)quinolin-4-ol

The synthesis of the specific compound this compound can be achieved by applying classical methodologies to appropriately substituted precursors.

Precursor Derivatization and Cyclization Pathways

The most direct precursor for the benzene (B151609) portion of this compound is N,N-dimethyl-p-phenylenediamine (4-amino-N,N-dimethylaniline). The strong electron-donating nature of the dimethylamino group makes this precursor highly suitable for electrophilic substitution reactions required for quinoline ring formation.

A documented pathway for the synthesis of this compound utilizes the Gould-Jacobs reaction . researchgate.net The synthesis involves the reaction of N,N-dimethyl-p-phenylenediamine with diethyl ethoxymethylenemalonate. researchgate.net The initial condensation would form the corresponding anilinomethylenemalonate intermediate. Subsequent heating in a high-boiling solvent, such as diphenyl ether, would induce cyclization to form ethyl 6-(dimethylamino)-4-hydroxyquinoline-3-carboxylate. researchgate.net The final steps involve alkaline hydrolysis (saponification) of the ester group, followed by thermal decarboxylation to yield the target compound, this compound. researchgate.net

An alternative strategy, often used for structurally similar quinolones like 6,7-dimethoxyquinolin-4-ol, involves a different sequence of precursor derivatization and cyclization. smolecule.com This route typically starts with a substituted acetophenone, which is first nitrated in the position ortho to the acetyl group. smolecule.com This nitro-intermediate is then condensed with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to build the enaminone side chain. smolecule.com The final and key step is a reductive cyclization, where the nitro group is reduced to an amine (e.g., via catalytic hydrogenation), which then spontaneously cyclizes onto the side chain carbonyl to form the 4-hydroxyquinoline ring system. smolecule.com

Table 2: Comparison of Synthetic Pathways

| Feature | Gould-Jacobs Pathway for this compound | Reductive Cyclization Pathway (Analogues) |

|---|---|---|

| Aniline Precursor | N,N-Dimethyl-p-phenylenediamine | ortho-Nitroacetophenone derivative |

| C3/C4 Source | Diethyl ethoxymethylenemalonate | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |

| Key Cyclization Step | Thermal electrocyclization | Reductive cyclization |

| Intermediate | Anilinomethylenemalonate | Enaminone of a nitro-aromatic ketone |

| Post-Cyclization Steps | Saponification and Decarboxylation | None required |

This comparison highlights the versatility of synthetic approaches to the 4-hydroxyquinoline scaffold, where the choice of strategy depends on the available starting materials and the desired substitution pattern on the final molecule.

Alkaline Hydrolysis and Decarboxylation Steps from Ester Precursors

The synthesis of quinolin-4-ol derivatives often involves the hydrolysis of an ester precursor, followed by a decarboxylation step. This sequence is a common final stage in classical quinoline syntheses, such as the Gould-Jacobs reaction. In this process, an aniline derivative is reacted with an ethoxymethylenemalonate ester to form an intermediate, which is then cyclized at high temperatures. The resulting quinoline-3-carboxylate ester can then be converted to the desired quinolin-4-ol.

The final key steps involve:

Alkaline Hydrolysis: The ester group, typically at the C-3 position of the quinoline ring, is saponified using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.gov This reaction is usually conducted in a mixture of alcohol (like methanol) and water under reflux conditions for several hours. nih.gov The hydrolysis converts the ester into a carboxylate salt.

Decarboxylation: The resulting quinoline-3-carboxylic acid is often unstable, especially at elevated temperatures, and readily loses carbon dioxide (CO₂) to form the final quinolin-4-ol product. nih.gov In some cases, this step occurs spontaneously upon acidification of the carboxylate salt, while in others, it requires heating the isolated carboxylic acid, sometimes in a high-boiling point solvent like diphenyl ether.

Careful control of reaction conditions is crucial. For instance, harsh basic conditions or excessive heat during hydrolysis can sometimes lead to unwanted side reactions or premature decarboxylation before the hydrolysis is complete, which can result in low yields. nih.gov

A typical reaction sequence is detailed below:

Table 1: General Conditions for Hydrolysis and Decarboxylation| Step | Reagents | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| Alkaline Hydrolysis | NaOH or KOH | Methanol/Water or Dioxane/Water | Reflux, 2-6 hours | Saponification of ester to carboxylate salt |

| Decarboxylation | Heat (optional, may occur during workup) | High-boiling solvent (e.g., Diphenyl Ether) or neat | 250–270 °C | Elimination of CO₂ to form quinolin-4-ol |

Advanced Synthetic Strategies and Mechanistic Considerations

Modern organic synthesis has introduced more advanced and efficient methods for constructing the quinoline scaffold, moving beyond classical named reactions to improve yield, diversity, and environmental friendliness.

Multicomponent Reaction (MCR) Approaches to Quinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgrsc.org This strategy is valued for its atom economy, convergence, and ability to rapidly generate diverse molecular libraries. rsc.orgrsc.org

Several MCRs are employed for quinoline synthesis:

Povarov Reaction: This aza-Diels-Alder reaction typically involves an aniline, an aldehyde, and an activated alkene or alkyne to produce tetrahydroquinolines, which can then be oxidized to the aromatic quinoline. beilstein-journals.orgacs.org The reaction is often catalyzed by a Lewis or protic acid. acs.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses an α,β-unsaturated carbonyl compound (or one formed in situ from aldehydes/ketones) reacting with an aniline in the presence of a strong acid.

Bismuth-Catalyzed MCR: A mild, one-pot method uses bismuth triflate (Bi(OTf)₃) to catalyze the reaction between acetals, aromatic amines, and alkynes, producing a variety of quinolines with good yields. researchgate.net

These MCRs offer a powerful platform for synthesizing substituted quinolines by simply varying the initial components. rsc.org

Table 2: Comparison of Selected MCRs for Quinoline Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Lewis/Protic Acid (e.g., BF₃·Et₂O) | Forms tetrahydroquinoline intermediate, requires subsequent oxidation. beilstein-journals.orgacs.org |

| Bi(OTf)₃-Catalyzed MCR | Acetal, Aromatic Amine, Alkyne | Bi(OTf)₃, Acetonitrile, Reflux | Mild conditions, good functional group tolerance. researchgate.net |

| p-TSA·H₂O-Catalyzed MCR | Arylamine, Arylacetylene, DMSO | p-TSA·H₂O, DMSO (as reactant and solvent) | Metal-free synthesis of 4-aryl quinolines. rsc.org |

Transition Metal-Catalyzed Syntheses for Quinoline Cores

Transition metal catalysis has become a dominant tool in modern organic synthesis, offering novel pathways for forming the quinoline core that are often inaccessible through traditional methods. researchgate.netias.ac.in These reactions frequently proceed under milder conditions and with greater functional group tolerance. ias.ac.in Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), and iron (Fe) are commonly used. researchgate.netmdpi.comtandfonline.com

Key strategies include:

C-H Activation/Annulation: Catalysts can activate C-H bonds in aniline derivatives to react with alkynes or other coupling partners, leading to cyclization and the formation of the quinoline ring. mdpi.com For example, rhodium catalysts can mediate the cyclization of anilines with alkynyl esters. mdpi.com

Cross-Coupling Reactions: Domino reactions involving sequences like Sonogashira coupling followed by cyclization can build the quinoline system from readily available starting materials like o-haloanilines. ias.ac.in

Ligand-Free Catalysis: Some modern protocols utilize ligand-free cobalt catalysts for the cyclization of 2-aminoaryl alcohols with ketones, providing an efficient route to quinolines under mild conditions. mdpi.com

These methods provide powerful tools for creating complex and polysubstituted quinoline derivatives. ias.ac.in

Environmentally Benign Synthetic Protocols in Quinoline Chemistry

In line with the principles of green chemistry, significant effort has been directed towards developing sustainable methods for quinoline synthesis. These protocols aim to reduce waste, avoid hazardous materials, and improve energy efficiency. researchgate.net

Environmentally friendly approaches include:

Use of Green Catalysts: Inexpensive, non-toxic, and recyclable catalysts like iron(III) chloride (FeCl₃·6H₂O) have been used to catalyze the condensation of 2-aminoarylketones with active methylene (B1212753) compounds, offering high yields and easy workup. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields. mdpi.comrsc.org For instance, a three-component reaction of an aromatic amine, an aromatic aldehyde, and phenylacetylene (B144264) can be efficiently performed under microwave conditions using a recyclable potassium dodecatungstocobaltate trihydrate catalyst. rsc.org

Metal-Free Reactions: To avoid metal contamination in the final products, metal-free protocols have been developed. One such method uses p-toluenesulfonic acid (p-TSA·H₂O) to catalyze a three-component reaction between an arylamine, an arylacetylene, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as both a solvent and a carbon source. rsc.org

Use of Greener Solvents: Reactions are increasingly being designed to work in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. researchgate.net

Spectroscopic Characterization Techniques and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds in a molecule correspond to distinct energy levels, resulting in a unique spectral fingerprint. For 6-(Dimethylamino)quinolin-4-ol, the FTIR spectrum is characterized by absorption bands corresponding to its key structural features: the quinoline (B57606) core, the hydroxyl group, and the dimethylamino substituent.

Analysis of the FTIR spectra of quinoline and its derivatives provides a basis for assigning the characteristic vibrational modes of this compound. researchgate.netnih.goviosrjournals.org The introduction of substituents onto the quinoline ring can lead to shifts in the vibrational frequencies and changes in band intensities. iosrjournals.orgdergipark.org.tr

The key functional groups and their expected vibrational frequencies are:

O-H Stretching: The hydroxyl group (-OH) at the C4 position is expected to show a broad and strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of intermolecular hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring typically appear as a group of bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups of the dimethylamino substituent are expected in the 2950-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system produce a series of characteristic sharp bands in the 1650-1450 cm⁻¹ region. nih.gov A band around 1580 cm⁻¹ is often characteristic of the quinoline ring structure. researchgate.net

O-H Bending: The in-plane bending vibration of the O-H group is typically observed in the 1440-1395 cm⁻¹ range.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond of the dimethylamino group is expected to appear in the 1360-1250 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the hydroxyl group is anticipated in the 1260-1000 cm⁻¹ range.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental FTIR data, aiding in the precise assignment of vibrational modes. nih.goviosrjournals.orgnih.gov These computational studies can predict vibrational frequencies that show good correlation with experimental spectra after applying appropriate scaling factors. nih.govdergipark.org.tr

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching (H-bonded) | 3400 - 3200 (broad, strong) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic, -N(CH₃)₂) | Stretching | 2950 - 2850 |

| C=C / C=N (quinoline ring) | Stretching | 1650 - 1450 |

| O-H (hydroxyl) | Bending | 1440 - 1395 |

| C-N (aromatic amine) | Stretching | 1360 - 1250 |

| C-O (hydroxyl) | Stretching | 1260 - 1000 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. The UV-Vis absorption spectrum of this compound is governed by the extended π-conjugated system of the quinoline core, which is further influenced by the electronic effects of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) substituents.

The spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π–π* and n–π* electronic transitions. dergipark.org.trnih.gov The bands in the 200-285 nm range are generally assigned to π–π* transitions within the aromatic system. nih.gov The introduction of the electron-donating dimethylamino group at the C6 position and the hydroxyl group at the C4 position causes a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule. researchgate.net This shift is due to the extension of conjugation and the stabilization of the excited state.

Studies on amino- and dimethylamino-substituted quinolines have shown characteristic absorption peaks. For instance, investigations into various quinoline derivatives demonstrate that the insertion of a dimethylamino group results in significant shifts in the absorption spectra. researchgate.net The absorption profile can also be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.netbeilstein-journals.org In more polar solvents, a shift in the absorption bands is often observed due to differential stabilization of the ground and excited states.

The primary absorption bands for dimethylamino-substituted quinolines are typically observed in the range of 250-400 nm. These transitions are attributed to the intramolecular charge transfer (ICT) character, from the electron-donating dimethylamino group to the electron-accepting quinoline ring system.

| Compound Type | Approximate λₘₐₓ (nm) | Attributed Electronic Transition |

|---|---|---|

| Quinoline | ~275, ~310 | π–π |

| Aminoquinoline | ~340 | π–π and n–π* with ICT character |

| Dimethylamino quinoline | ~260, ~380 | π–π* and n–π* with strong ICT character |

Fluorescence Spectroscopy and Photophysical Property Elucidation

Fluorescence spectroscopy provides insights into the electronic structure of the excited states of a molecule. Many quinoline derivatives are known to be fluorescent, and their emission properties are highly sensitive to their molecular structure and environment. nih.gov The presence of the strong electron-donating dimethylamino group on the quinoline scaffold in this compound is expected to result in significant fluorescence, likely via an intramolecular charge transfer (ICT) mechanism in the excited state. nih.gov

Upon excitation, the molecule is promoted to an excited state, and the subsequent relaxation to the ground state via the emission of a photon is observed as fluorescence. The difference between the absorption and emission maxima is known as the Stokes shift. Quinoline derivatives often exhibit large Stokes shifts, which is advantageous for applications in fluorescence imaging as it minimizes self-absorption. beilstein-journals.orgnih.gov

The photophysical properties of this compound are influenced by several factors:

Substituent Effects: The dimethylamino group enhances the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. The 4-hydroxy group can participate in excited-state proton transfer or tautomerization, which can affect the emission properties. researchgate.netresearchgate.net

Solvent Effects: The fluorescence of aminoquinolines is often highly dependent on solvent polarity and hydrogen-bonding ability. nih.govnih.gov In polar solvents, the ICT excited state is stabilized, often leading to a red-shift in the emission wavelength.

pH Effects: The nitrogen atom in the quinoline ring and the dimethylamino group can be protonated in acidic conditions. This can dramatically alter the electronic structure and, consequently, the fluorescence properties. For example, some 7-(dimethylamino)quinoline derivatives show a shift in emission from the blue to the green region upon moving to a more acidic pH. nih.gov

Studies on related 4-hydroxyquinolines have shown that their fluorescence properties are dependent on the keto-enol tautomeric equilibrium, which can be influenced by the solvent environment. researchgate.netresearchgate.net

| Compound/Analog | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) | Solvent/Condition | Quantum Yield (Φf) |

|---|---|---|---|---|---|

| 7-(Dimethylamino)quinoline derivative | 365 | 454 | 89 | pH 4.0 | Not specified |

| Trifluoromethylated 6-aminoquinoline (B144246) derivative | Not specified | Not specified | 65 - 150 | DMSO | 0.20 - 0.75 |

| Trifluoromethylated 6-aminoquinoline derivative | Not specified | Not specified | 59 - 85 | CHCl₃ | 0.12 - 0.80 |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of Quinoline Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the specific crystal structure of this compound is not publicly available, analysis of closely related quinoline derivatives provides a strong basis for predicting its solid-state characteristics. researchgate.netchemmethod.com For instance, the crystal structure of a co-crystal containing 4-(dimethylamino)pyridin-1-ium and 8-hydroxyquinoline-5-sulfonate reveals key structural features that are likely to be present in this compound. iucr.orgnih.gov

Key structural features expected for this compound based on related structures include:

Planarity: The quinoline ring system is expected to be essentially planar. iucr.org The nitrogen atom of the dimethylamino group may show slight pyramidalization, deviating slightly from the plane of the benzene (B151609) ring to which it is attached.

Bond Lengths and Angles: The C-C and C-N bond lengths within the quinoline ring will exhibit values intermediate between single and double bonds, characteristic of an aromatic system.

Intermolecular Interactions: In the crystal lattice, molecules of this compound are likely to be held together by a network of intermolecular hydrogen bonds. The hydroxyl group at the C4 position is a potent hydrogen bond donor, while the quinoline nitrogen and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These O-H···N or O-H···O interactions would play a significant role in the crystal packing. iucr.org

π-π Stacking: The planar aromatic quinoline rings may also engage in π-π stacking interactions, further stabilizing the crystal structure.

The table below presents representative crystallographic data for a related co-crystal, illustrating the type of information obtained from an SC-XRD analysis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pc |

| Key Intermolecular Interactions | N—H⋯N, O—H⋯O, C—H⋯O hydrogen bonds; C—H⋯π interactions |

| Quinoline Ring Dihedral Angle | 0.46 - 0.78° (between pyridine (B92270) and benzene rings) |

Computational Chemistry and Theoretical Investigations of 6 Dimethylamino Quinolin 4 Ol Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure and properties of molecules. nih.govscirp.org By focusing on the electron density rather than the complex multi-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. scirp.orgscirp.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional, provide reliable predictions of molecular properties. nih.govscirp.org

Molecular Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. scirp.org For 6-(Dimethylamino)quinolin-4-ol, this process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Studies on related quinoline structures show that DFT calculations can predict these geometric parameters with good agreement to experimental data. ijpras.com

Stability and Tautomerism Studies of Quinolin-4-one Derivatives

Quinolin-4-ol exists in a tautomeric equilibrium with its keto form, quinolin-4-one. This phenomenon is critical to understanding its chemical behavior. scirp.orgresearchgate.net DFT calculations are instrumental in determining the relative stabilities of these tautomers by comparing their thermodynamic parameters, such as the enthalpy of formation. scirp.org

Theoretical studies on various quinolin-4-one derivatives consistently show that the keto form is generally more stable than the enol (hydroxy) form. scirp.org However, the energy difference can be influenced by substituents and the solvent environment. scirp.orgrsc.org For instance, in some substituted quinolines, intramolecular hydrogen bonding can favor the enol form. rsc.org The reaction to convert the more stable keto form to the enol form is typically an endothermic process. scirp.org For this compound, the presence of the powerful electron-donating dimethylamino group could influence this equilibrium, a hypothesis that can be precisely quantified through DFT calculations.

Prediction of Acidity and Basicity Parameters

DFT provides a robust framework for predicting the acidity (pKa) and basicity of different sites within a molecule. This is often achieved by calculating the deprotonation energies for acidic protons or the protonation energies for basic sites. For quinolin-4-ol derivatives, the key acidic sites are the hydroxyl group (O-H) in the enol form and the nitrogen-bound proton (N-H) in the keto form. scirp.org

Computational studies have shown that the deprotonation energy of the O-H group in the enol form is lower than that of the N-H group in the keto form. scirp.org The influence of substituents is significant; electron-donating groups, such as the methoxy (B1213986) group, have been shown to decrease the acidity of both N-H and O-H sites. scirp.org By analogy, the dimethylamino group in this compound, being a strong electron-donating group, is predicted to decrease the acidity of the molecule compared to unsubstituted quinolin-4-ol.

Reactivity Descriptors (Electrophilicity, Nucleophilicity, Chemical Hardness/Softness)

Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule. nih.gov These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative scale for various aspects of chemical behavior. rsc.org

Key reactivity descriptors include:

Chemical Potential (μ): Related to the electronegativity of a molecule, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, measuring its stabilization energy upon receiving charge from the environment. arxiv.org

The values of these descriptors allow for a comparative analysis of reactivity among different quinoline derivatives.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures electron escaping tendency. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to charge transfer; related to stability. nih.gov |

| Chemical Softness (S) | S = 1 / η | Indicator of higher reactivity and polarizability. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the capacity to accept electrons. arxiv.org |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org These two orbitals are the "frontier" orbitals that play the most significant role in chemical reactions. youtube.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are central to FMO theory and directly relate to the reactivity descriptors discussed previously. libretexts.org

HOMO: The highest energy orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO indicates a better electron donor. youtube.comyoutube.com

LUMO: The lowest energy orbital that is empty of electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons (electrophilicity). A lower ELUMO indicates a better electron acceptor. youtube.comyoutube.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO) , is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.govscirp.org Conversely, a small energy gap suggests the molecule is more reactive. scirp.org

For this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted parent compound.

| Compound (Tautomer) | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| Quinolin-4-one (Keto) | -6.231 | -1.878 | 4.353 |

| Quinolin-4-ol (Enol) | -5.850 | -1.524 | 4.326 |

| 5,8-dimethoxy-quinolin-4-one (Keto) | -5.714 | -1.633 | 4.081 |

| 5,8-dimethoxy-quinolin-4-ol (Enol) | -5.333 | -1.388 | 3.945 |

HOMO-LUMO Energy Gap and its Correlation with Electronic Transitions and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and electrical transport properties. ajchem-a.comscirp.org A smaller energy gap generally implies higher chemical reactivity and a greater ease of electronic excitation. mdpi.com

In the context of this compound, the HOMO-LUMO gap provides insights into its charge transfer characteristics and potential for bioactivity. scirp.org The distribution of these orbitals reveals the regions of a molecule susceptible to electrophilic and nucleophilic attack. ajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. mdpi.com Therefore, the energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. ajchem-a.com

Computational studies on related quinoline derivatives have shown that substitutions on the quinoline ring can significantly influence the HOMO and LUMO energy levels. For instance, the introduction of an amino group can increase the HOMO energy level, making the molecule a better electron donor. researchgate.net This modulation of the frontier orbital energies directly impacts the HOMO-LUMO gap and, consequently, the molecule's reactivity and electronic absorption properties. researchgate.net A smaller gap facilitates electronic transitions, often leading to a red-shift (bathochromic shift) in the absorption spectrum.

The reactivity of a molecule can be gauged by the energy difference between its HOMO and the LUMO of a reacting partner. wuxiapptec.com For intramolecular processes, a smaller intrinsic HOMO-LUMO gap in a molecule like this compound suggests a lower energy requirement for electronic transitions, which can be correlated with its absorption and fluorescence properties.

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| ΔE (ELUMO - EHOMO) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the properties of electronically excited states. rsc.orguci.edu It offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic spectra and behavior of molecules like this compound. rsc.org TD-DFT calculations can predict various properties related to optical absorption and emission spectra. rsc.orgresearchgate.net

TD-DFT is instrumental in predicting the electronic absorption spectra of molecules by calculating the vertical excitation energies and corresponding oscillator strengths. bohrium.com These calculations help in assigning the nature of electronic transitions, such as π → π* or n → π*, by analyzing the molecular orbitals involved. rsc.org For quinoline derivatives, TD-DFT has been successfully employed to correlate theoretical absorption bands with experimental UV-Vis spectra. rsc.org

The method can also account for environmental effects, such as the presence of a solvent, which is crucial for accurate predictions as experimental data is often collected in solution. rsc.org For instance, in studies of similar compounds, TD-DFT calculations have been performed in both the gas phase and in various solvents to understand the influence of solvent polarity on the absorption and emission wavelengths. bohrium.comresearchgate.net The calculated absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f) provide a detailed picture of the electronic transitions. scirp.org

Table 2: Calculated Electronic Transitions for a Quinoline Derivative

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

| S0 → S3 | Data not available | Data not available | Data not available |

Note: This table illustrates the type of data obtained from TD-DFT calculations for a related quinoline compound. Specific data for this compound was not found.

Intramolecular charge transfer (ICT) is a critical photophysical process in donor-acceptor molecules, where photoexcitation leads to a significant redistribution of electron density from the electron-donating moiety to the electron-accepting part. nih.gov In molecules like this compound, the dimethylamino group can act as an electron donor and the quinolin-4-ol moiety as an acceptor.

TD-DFT is a valuable tool for studying ICT processes. nih.gov It can be used to characterize the nature of the excited states, distinguishing between locally excited (LE) and charge-transfer (CT) states. nih.gov One of the hallmarks of ICT is the phenomenon of dual fluorescence, where emission is observed from both the LE and ICT states, particularly in polar solvents. researchgate.net The twisted intramolecular charge transfer (TICT) model is a widely accepted mechanism explaining this phenomenon, where a torsional motion between the donor and acceptor groups in the excited state leads to a highly polar ICT state. nih.govmdpi.com

Computational studies on similar aminobenzonitriles have used TD-DFT to construct energy diagrams of the LE and ICT states, comparing calculated energies with experimental absorption and fluorescence data. researchgate.netnih.gov These investigations help in understanding the structural and electronic factors that govern the ICT process.

Advanced Computational Methods

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of the electron density distribution in a molecule, offering insights into bonding interactions, charge transfer, and hybridization. dergipark.org.trmpg.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core, lone pair, and bonding orbitals. wisc.edu

NBO analysis is particularly useful for quantifying intermolecular and intramolecular interactions. dergipark.org.tr It provides information about the delocalization of electron density from occupied Lewis-type NBOs (donor) to unoccupied non-Lewis-type NBOs (acceptor). wisc.edu The stabilization energy associated with these donor-acceptor interactions can be calculated, providing a measure of the strength of the interaction. dergipark.org.tr

For a molecule like this compound, NBO analysis can elucidate the nature of the bonding within the quinoline ring system and the interactions involving the dimethylamino and hydroxyl groups. It can also provide natural atomic charges, which offer a more chemically intuitive picture of the charge distribution than other population analysis methods. usc.edu

Table 3: NBO Analysis - Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: This table is a template to show the kind of data derived from NBO analysis. Specific data for the target compound was not available.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dethaiscience.info The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. wolfram.com Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents regions of neutral potential. wolfram.com

For this compound, an MEP map would reveal the most likely sites for intermolecular interactions. The nitrogen atom of the dimethylamino group and the oxygen atom of the hydroxyl group would be expected to be regions of negative potential, while the hydrogen atom of the hydroxyl group would likely be a region of positive potential. The MEP surface provides a comprehensive picture of the molecule's charge distribution, which is crucial for understanding its chemical behavior and intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations in Interfacial Phenomena

There are no specific studies utilizing molecular dynamics (MD) simulations to investigate the behavior of this compound at interfaces. Such simulations are powerful tools for understanding how molecules orient and interact at the boundary between two phases, for example, at a liquid-liquid or liquid-solid interface. This information is crucial in fields like materials science and pharmacology. However, the scientific literature does not currently contain any MD simulation data for this compound.

Prediction of Non-Linear Optical (NLO) Properties

Similarly, a detailed theoretical prediction of the non-linear optical (NLO) properties of this compound is not found in existing research. NLO materials are of significant interest for applications in optoelectronics and photonics. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the hyperpolarizability and other NLO properties of molecules.

General studies on related quinoline derivatives suggest that the presence and position of electron-donating groups, such as the dimethylamino group, can significantly influence the NLO response. For instance, research on other amino-substituted quinolines has shown an enhancement of the first hyperpolarizability, a key NLO property. However, without specific calculations for this compound, any discussion of its NLO properties would be speculative and fall outside the strict focus on this compound.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) in quinoline typically occurs on the more electron-rich benzene (B151609) ring at positions 5 and 8. tutorsglobe.com The presence of activating substituents, however, can alter this regioselectivity and enhance the ring's reactivity towards electrophiles. wikipedia.org

Regioselectivity Directed by Substituents, including Dimethylamino Groups

In the case of 6-(dimethylamino)quinolin-4-ol, the molecule possesses two powerful activating groups: the hydroxyl group at position 4 and the dimethylamino group at position 6. Both are ortho-, para-directing groups that activate the aromatic rings towards electrophilic attack by donating electron density through resonance. wikipedia.orglibretexts.org

The hydroxyl group at the 4-position strongly activates the pyridine (B92270) ring, while the dimethylamino group at the 6-position activates the benzene ring. The combined effect of these two electron-donating groups makes the quinoline nucleus highly nucleophilic. The directing influence of these substituents channels incoming electrophiles to specific positions. The hydroxyl group directs electrophiles to positions 3 and 5, while the dimethylamino group directs to positions 5 and 7. The convergence of these directing effects strongly favors substitution at the C5 and C7 positions. nih.gov

Formylation Reactions (Reimer-Tiemann, Vilsmeier-Haack, Duff) on Quinoline Systems

Formylation introduces an aldehyde group onto the quinoline ring and can be achieved through various methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. These reactions are applicable to activated aromatic systems like hydroxyquinolines. nih.govjk-sci.com

Reimer-Tiemann Reaction : This reaction involves treating a phenol (B47542) (or a hydroxy-heterocycle) with chloroform (B151607) in a basic solution to introduce a formyl group, primarily at the ortho position. wikipedia.orgbyjus.com For quinolin-4-ol systems, this reaction can lead to formylation at the positions activated by the hydroxyl group. The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate which acts as the electrophile. wikipedia.org For some quinoline derivatives, this reaction can yield a mixture of regioisomers, for example at the C5 and C7 positions. nih.gov

Vilsmeier-Haack Reaction : This is a widely used method to formylate electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like dimethylformamide (DMF). wikipedia.org The reactive electrophile is a chloroiminium ion. wikipedia.org This reaction has been successfully applied to 4-hydroxyquinoline (B1666331) derivatives, leading to the formation of 3-formylquinolines. niscpr.res.in In some cases, double formylation can occur, as seen in the synthesis of 8-(dimethylamino)quinoline-5,7-dicarbaldehyde. nih.gov

Duff Reaction : The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine in an acidic medium. While less commonly cited for quinoline systems in the provided context, it is a known method for formylating activated aromatic rings and has been used for the double formylation of certain quinoline derivatives. nih.gov

Nucleophilic Substitution Reactions on the Quinoline Core

The quinoline ring system is generally electron-deficient, particularly the pyridine ring, making it susceptible to nucleophilic attack. Nucleophilic substitution reactions on the quinoline core predominantly occur at the C2 and C4 positions. tutorsglobe.comquimicaorganica.orgquora.com This reactivity is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate formed during the addition-elimination mechanism. quimicaorganica.org

For this compound, the hydroxyl group at the C4 position would first need to be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution at this position. For instance, 4-chloroquinolines are common precursors for synthesizing 4-aminoquinolines via nucleophilic aromatic substitution (SNAr) with various amines. mdpi.comfrontiersin.org The C4 position is generally more reactive than the C2 position in such substitutions. quimicaorganica.org

Redox Chemistry of Quinoline-4-ol Systems

Oxidation of Hydroxyl Groups to Quinone Derivatives

The hydroxyl group of quinolin-4-ol derivatives can be oxidized to form quinone structures. The oxidation of phenolic compounds, including those with fused ring systems, is a known transformation that can be achieved using various oxidizing agents. rsc.org For example, the oxidation of catechols to ortho-quinones is a well-studied process. rsc.org In the context of quinolines, 8-hydroxyquinoline (B1678124) derivatives have been converted to quinoline-5,8-diones. nih.gov Similarly, the 4-hydroxy group in this compound could potentially be oxidized, likely in conjunction with the benzene ring, to yield quinone-like derivatives, which are often highly reactive compounds. mdpi.com

Reduction of Nitro Precursors to Amino Groups

The synthesis of amino-substituted quinolines frequently involves the reduction of a corresponding nitro precursor. This is a standard and efficient method in aromatic chemistry. For instance, 6-nitroquinoline (B147349) can be effectively reduced to 6-aminoquinoline (B144246). nih.govnih.gov This transformation can be accomplished using various reducing agents, such as Raney nickel with hydrazine (B178648) hydrate, or through enzymatic systems. nih.gov This synthetic route provides a reliable method for introducing an amino group at a specific position on the quinoline ring, which can then be further modified, for example, by dimethylation to obtain the 6-dimethylamino substituent.

Reactions Involving the Dimethylamino Moiety

The dimethylamino group at the 6-position of the quinoline ring is a key functional group that can undergo several chemical transformations. Its electron-donating nature influences the reactivity of the quinoline system and the nitrogen atom itself possesses a lone pair of electrons, making it nucleophilic and basic.

Another common reaction is quaternization , which involves the alkylation of the tertiary amine. Reaction of this compound with alkyl halides, such as methyl iodide, would result in the formation of a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge on the nitrogen atom, which can significantly alter the solubility, and biological activity of the parent compound. The rate of quaternization can be influenced by the nature of the alkyl halide and the reaction conditions.

The dimethylamino group can also be involved in electrophilic aromatic substitution reactions, although its strong activating and ortho-, para-directing effects are modulated by the rest of the quinoline ring system.

Synthesis of Advanced Derivatives for Research Purposes

The development of advanced derivatives of this compound is crucial for exploring its potential in various research areas, including medicinal chemistry and materials science. Synthetic strategies often focus on modifying the quinoline scaffold to modulate its physicochemical and biological properties.

Schiff bases, or imines, are a class of compounds that are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, a preliminary step would be the introduction of a carbaldehyde group onto the quinoline ring. This can be achieved through various formylation reactions.

Once the corresponding quinolinecarbaldehyde is synthesized, it can be reacted with a variety of primary amines to form a diverse library of Schiff bases. The general reaction for Schiff base formation is outlined below:

General Reaction for Schiff Base Synthesis

Where R-CHO is the quinolinecarbaldehyde and R'-NH2 is a primary amine.

The synthesis of Schiff bases from quinoline aldehydes is a well-established method for generating novel compounds with a wide range of biological activities. For example, Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde have been shown to form stable complexes with metal ions like Cu(II) and Zn(II), and these complexes have demonstrated significant cytotoxicity against cancer cell lines. nih.gov Similarly, Schiff bases of other substituted quinolines have been investigated for their antimicrobial and anticancer properties.

The systematic introduction of various functional groups onto the this compound scaffold is a key strategy in structure-property relationship (SPR) and structure-activity relationship (SAR) studies. These studies aim to understand how different chemical modifications influence the physical, chemical, and biological properties of the molecule.

By creating a library of analogues with diverse substituents, researchers can probe the effects of electronics, sterics, and lipophilicity on a desired property. For instance, in the context of developing new therapeutic agents, SAR studies can help identify the key structural features required for potent and selective biological activity.

Various synthetic methodologies can be employed to introduce functional groups at different positions of the quinoline ring. For example, electrophilic aromatic substitution reactions can be used to introduce nitro, halogen, or acyl groups. The existing amino and hydroxyl groups also provide handles for further derivatization, such as acylation, alkylation, and etherification.

The following table provides examples of how different functional groups can be introduced and the potential impact on the properties of the resulting derivatives, based on general principles of medicinal chemistry and findings from studies on related quinoline compounds. nih.gov

| Position of Substitution | Functional Group Introduced | Potential Impact on Properties |

| C2/C3 | Alkyl, Aryl | Modify steric bulk and lipophilicity |

| C5/C7 | Halogen, Nitro | Alter electronic properties and metabolic stability |

| 4-OH | O-Alkyl, O-Acyl | Modify solubility and pro-drug potential |

| 6-N(CH3)2 | N-oxide, Quaternary salt | Change electronic nature and introduce charge |

Through such systematic derivatization and subsequent property evaluation, a comprehensive understanding of the structure-property relationships for the this compound scaffold can be developed, guiding the design of new molecules with optimized characteristics for specific research applications.

Advanced Applications in Materials Science and Analytical Chemistry

Luminescent Materials and Optical Applications

The rigid, aromatic structure of the quinoline (B57606) ring system provides a robust framework for creating luminescent materials. The introduction of a dimethylamino group at the 6-position enhances the electron-donating character of the molecule, which can lead to desirable photophysical properties such as high fluorescence quantum yields and sensitivity to the molecular environment. These characteristics are foundational to its application in various optical technologies.

Building Blocks for Display Technologies and Biological Imaging Probes

Quinoline derivatives are integral to the development of advanced materials for display technologies due to their luminescent properties. researchgate.net Compounds with a quinoline core have been successfully utilized as blue-emitting materials in organic light-emitting diodes (OLEDs), which are crucial for full-color displays. researchgate.netnih.gov The addition of a dimethylamino group to the quinoline moiety has been shown to induce or enhance fluorescence, making such derivatives potent fluorophores. nih.gov

This inherent fluorescence is also harnessed for biological imaging. By incorporating the dimethylamino-quinoline scaffold into larger bioactive molecules, researchers can create fluorescent probes to track the distribution and mechanism of action of drugs within living cells. For example, a fluorescent version of an aminosteroid (B1218566) anticancer agent was developed by adding a dimethylamino group to its quinoline side chain. nih.gov This allowed for real-time visualization of the compound's accumulation in the endoplasmic reticulum of cancer cells via confocal microscopy, providing critical insights into its mode of action. nih.gov Similarly, other quinoline-based probes have been designed for bioimaging of specific ions like Al³⁺ in living cells, plant tissues, and even zebrafish. nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

In the field of optoelectronics, quinoline derivatives are well-regarded for their electron-transporting capabilities and thermal stability, making them suitable for use in OLEDs. researchgate.net Various derivatives have been synthesized and tested as emitters in multilayered OLED devices. For instance, phenylanthracene-substituted indenoquinoline derivatives have been used to create blue fluorescent OLEDs exhibiting high external quantum efficiencies. nih.gov Zinc complexes of 8-hydroxyquinoline (B1678124) derivatives containing a styryl group have also been fabricated into OLEDs that show strong yellow electroluminescence. mdpi.com The core principle involves using these materials as the active light-emitting layer, where their fluorescence determines the color and efficiency of the device. nih.govmdpi.com

Design of Molecular Logic Gates via Supramolecular Interactions

The ability of the quinoline nitrogen to interact with chemical species like protons (H⁺) or metal ions, combined with the molecule's responsive fluorescence, makes it an excellent candidate for the construction of molecular logic gates. rsc.org A molecular logic gate is a molecule that performs a logical operation based on one or more chemical or physical inputs, resulting in a detectable optical output, such as a change in fluorescence. mdpi.com

For instance, a molecule bearing both anthracene (B1667546) and quinoline groups has been designed to function as an INHIBIT logic gate for the detection of Hg²⁺ and CN⁻ ions. mdpi.com In such systems, the presence or absence of specific analytes (inputs) selectively quenches or enhances the fluorescence of the molecule (output), mimicking the operations of electronic logic gates like AND, OR, NOR, and XOR. rsc.org The design of these molecular-scale devices relies on predictable interactions, such as the coordination of ions or changes in pH, which modulate the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes that govern the molecule's fluorescence. rsc.orgmdpi.com

Analytical Chemistry Applications

In analytical chemistry, there is a continuous demand for more sensitive and selective methods of detection. The distinct spectroscopic properties of 6-(Dimethylamino)quinolin-4-ol and its derivatives have led to their development as powerful tools for chemical sensing and analysis.

Development of Fluorescent Sensors and Probes

The fluorescence of quinoline derivatives is often highly sensitive to the local environment, making them ideal for use as chemical sensors. researchgate.net The mechanism of sensing typically relies on processes like PET or ICT, where interaction with an analyte alters the electronic structure of the fluorophore and thus its emission properties. nih.gov

Derivatives of quinoline have been engineered into highly selective and sensitive fluorescent sensors for detecting various metal ions, including Fe³⁺ and Al³⁺. nih.govmdpi.comrsc.org These sensors often work by forming a complex with the target ion, which disrupts the quenching mechanism (like PET) and "turns on" the fluorescence, leading to a significant increase in emission intensity. mdpi.com This turn-on response allows for the qualitative and quantitative analysis of the target ion, with some probes achieving detection limits in the micromolar range. nih.gov The utility of these sensors has been demonstrated in both environmental and biological contexts, including the detection of ions in water samples and imaging within living cells. nih.govmdpi.com For instance, 7-(diethylamino)quinolin-2(1H)-one derivatives, which are structurally related to the subject compound, have been developed as fluorescent probes for detecting bisulfite in wine samples. nih.gov

Studies in Corrosion Inhibition (Computational and Experimental Contexts)

Quinoline derivatives have been extensively studied as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. ajol.infodntb.gov.ua Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. researchgate.net The presence of heteroatoms (like nitrogen in the quinoline ring) and π-electrons facilitates this adsorption process. scispace.com

Both experimental and computational methods have been employed to understand and optimize the performance of these inhibitors. Experimental techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) confirm that these compounds can act as mixed-type inhibitors, retarding both anodic and cathodic reactions.

Computational studies, primarily using Density Functional Theory (DFT), provide deep insights into the inhibitor-metal interaction at a molecular level. researchgate.net These studies calculate quantum chemical parameters that correlate with inhibition efficiency. For example, a higher energy of the Highest Occupied Molecular Orbital (EHOMO) indicates a greater tendency to donate electrons to the metal's vacant d-orbitals, while a lower energy of the Lowest Unoccupied Molecular Orbital (ELUMO) suggests an ability to accept electrons from the metal. ajol.info A smaller energy gap (ΔE = ELUMO - EHOMO) is generally associated with higher inhibition efficiency. researchgate.net Studies on a closely related compound, 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile (Q4), have shown a strong correlation between these calculated parameters and experimentally observed corrosion inhibition. researchgate.net

Interactive Data Table: Quantum Chemical Parameters for Quinoline Derivatives as Corrosion Inhibitors

The following table presents calculated quantum chemical parameters for a series of quinoline derivatives, including the dimethylamino-functionalized derivative Q4, based on DFT studies. researchgate.net These parameters help predict and explain their effectiveness as corrosion inhibitors.

| Inhibitor | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Inhibition Efficiency (%) (Experimental) |

| Q1 | -5.69 | -1.51 | 4.18 | 2.05 | 85.3 |

| Q2 | -5.58 | -1.48 | 4.10 | 2.53 | 88.2 |

| Q3 | -5.45 | -1.45 | 4.00 | 2.76 | 90.5 |

| Q4 | -5.13 | -1.43 | 3.70 | 3.65 | 93.1 |

Data sourced from computational studies on quinoline derivatives. researchgate.net Q1-Q4 represent different substitutions on the quinoline core, with Q4 containing the dimethylamino group.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) scaffolds has traditionally relied on well-established but often harsh methods. The future of synthesizing 6-(Dimethylamino)quinolin-4-ol and its analogs lies in the adoption of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of environmentally benign solvents and catalysts. researchgate.net

Future research will likely focus on one-pot syntheses and multicomponent reactions, which streamline processes and reduce the need for intermediate purification steps. nih.gov The exploration of alternative energy sources, such as microwave and ultrasonic irradiation, is also a promising avenue to accelerate reaction times and improve yields. sigmaaldrich.com

A key area of development is the refinement of classical methods like the Conrad-Limpach and Gould-Jacobs reactions to operate under milder conditions. For instance, the synthesis of 6-dimethylaminoquinolin-4-ol has been achieved through the Conrad–Limpach cyclization of 4-dimethylaminoaniline with acetoacetic ester, followed by subsequent reactions. researchgate.net Future work could explore optimizing this process using novel, reusable catalysts.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Synthesis | Green Synthesis |

| Catalysts | Often strong acids (e.g., H₂SO₄) | p-Toluenesulfonic acid, cerium nitrate, organocatalysts, catalyst-free techniques researchgate.net |

| Solvents | High-boiling point organic solvents (e.g., diphenyl ether) | Water, ethanol, ionic liquids researchgate.net |

| Energy Input | High temperatures, prolonged heating | Microwave irradiation, sonication nih.govsigmaaldrich.com |

| Efficiency | Often multi-step with purification at each stage | One-pot, multicomponent reactions researchgate.net |

| Waste | Significant solvent and by-product waste | Minimized waste, recyclable catalysts |

The development of biocatalytic routes, employing enzymes to construct the quinoline core, represents a frontier in sustainable synthesis, offering high selectivity and operation under ambient conditions.

Exploration of Advanced Spectroscopic Techniques for Complex System Analysis

The combination of experimental spectroscopy with computational methods, particularly Density Functional Theory (DFT), is becoming indispensable for interpreting complex spectra and understanding the electronic structure and vibrational modes of quinoline derivatives. eurekalert.orgsigmaaldrich.com This synergy allows for a deeper understanding of intermolecular interactions.

Advanced techniques such as two-dimensional NMR spectroscopy will be crucial for elucidating the structure of complex derivatives and their interactions with other molecules. Furthermore, time-resolved fluorescence spectroscopy can provide insights into the excited-state dynamics of this compound, which is vital for applications in sensing and optoelectronics. The electrochemical properties of related compounds, such as 6-(dimethylamino)quinoline-5-carbaldehyde, have been investigated, revealing a strong correlation between chemical structure and redox potentials, a field ripe for further exploration with the title compound. nih.gov

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

ML models can be trained on existing datasets of quinoline compounds to predict various properties, such as biological activity, toxicity, and reaction outcomes. doaj.orgmdpi.com For instance, an artificial neural network has been developed to predict the site selectivity of C-H functionalization in quinolines with high accuracy, which can guide synthetic efforts. doaj.org

These computational tools can also be used for de novo drug design, generating novel molecular structures with a high probability of being active against a specific biological target. nih.gov This approach can significantly reduce the time and cost associated with the early stages of drug discovery. eurekalert.org

Table 2: Applications of AI/ML in Quinoline Derivative Research

| Application Area | AI/ML Technique | Predicted Outcome/Use |

| Reaction Prediction | Artificial Neural Networks (ANN) | Regioselectivity of electrophilic substitution doaj.org |

| Property Prediction | Graph Neural Networks (GNN) | Solubility, toxicity, quantum chemical properties newswise.comeurekalert.org |

| Drug Design | Generative Adversarial Networks (GANs) | Generation of novel molecular structures with desired bioactivity researchgate.net |

| Biological Activity | Various ML models | Anticancer activity, enzyme inhibition mdpi.com |

Investigation of Supramolecular Assemblies and Host-Guest Interactions Involving Dimethylaminoquinolines

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex and functional systems. The planar structure and potential for hydrogen bonding and π-π stacking make this compound an interesting candidate for supramolecular assemblies.

Future research will likely explore the host-guest chemistry of this compound with macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils. nih.govnih.gov Such interactions can modify the physicochemical properties of the quinoline derivative, such as its solubility and stability, which is particularly relevant for applications in drug delivery. nih.gov The formation of these host-guest complexes can be studied using techniques like NMR titration and fluorescence spectroscopy to determine binding constants and geometries. mdpi.com

The self-assembly of dimethylaminoquinoline derivatives into higher-order structures like nanoparticles, vesicles, or gels is another promising area. These assemblies could be designed to respond to external stimuli such as pH or light, making them suitable for controlled release applications. nih.gov

Unexplored Reactivity Pathways and Derivatization Strategies for Enhanced Functionality

While the basic reactivity of the quinoline scaffold is well-understood, there remain unexplored pathways for this compound. The interplay between the electron-donating dimethylamino group and the hydroxyl group can lead to unique reactivity patterns.

Future work will focus on developing novel derivatization strategies to enhance the functionality of the molecule. For example, the hydroxyl group can be a handle for introducing a wide range of functional groups through esterification or etherification, potentially leading to new compounds with tailored properties. ossila.com The quinoline ring itself is amenable to C-H activation and functionalization, allowing for the late-stage modification of the core structure. doaj.org

Exploring the reactivity of the compound under photocatalytic or electrocatalytic conditions could unlock new synthetic transformations that are not accessible through traditional thermal methods. Derivatization can also be employed to improve the compound's properties for specific applications, such as enhancing its fluorescence quantum yield for use in bioimaging or tuning its electronic properties for materials science. researchgate.net

Advanced Applications in Smart Materials and Nanoscience

The unique photophysical and electronic properties of quinoline derivatives make them attractive components for smart materials and nanodevices. "Smart" materials are designed to respond to environmental stimuli, and the fluorescence of compounds like this compound could be sensitive to factors like pH, metal ions, or temperature, making them suitable for use in chemical sensors. mdpi.com

In the field of nanoscience, quinoline derivatives can be incorporated into nanomaterials to impart specific functions. mdpi.com For example, they could be used as fluorescent probes in nanoparticles for targeted bioimaging or as components of organic light-emitting diodes (OLEDs) in materials science. The ability to functionalize the quinoline core allows for its integration into larger polymer structures or onto the surface of nanoparticles. mdpi.commdpi.com

Future research may involve the development of quinoline-based polymers with tunable optical and electronic properties for applications in flexible electronics or as active layers in solar cells. The exploration of their use in nanomedicine, for example as part of drug-delivery systems that can be tracked via fluorescence, is also a highly promising avenue. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.